molecular formula C23H36N4S B3556595 1,3-Bis[[cyclohexyl(methyl)amino]methyl]benzimidazole-2-thione

1,3-Bis[[cyclohexyl(methyl)amino]methyl]benzimidazole-2-thione

Cat. No.: B3556595
M. Wt: 400.6 g/mol
InChI Key: KVLJWNBJNYIMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis[[cyclohexyl(methyl)amino]methyl]benzimidazole-2-thione is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique structural properties. This particular compound is characterized by the presence of cyclohexyl and methylamino groups attached to the benzimidazole core, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[[cyclohexyl(methyl)amino]methyl]benzimidazole-2-thione typically involves the condensation of N-methyl-1,2-phenylenediamine with carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[[cyclohexyl(methyl)amino]methyl]benzimidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various substituted benzimidazole derivatives .

Scientific Research Applications

1,3-Bis[[cyclohexyl(methyl)amino]methyl]benzimidazole-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis[[cyclohexyl(methyl)amino]methyl]benzimidazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the benzimidazole ring allows it to mimic natural nucleotides, enabling it to interfere with DNA or RNA processes. This property is particularly useful in its antimicrobial and anticancer applications .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-benzimidazole-2-thione: Similar structure but lacks the cyclohexyl and methylamino groups.

    Benzimidazole: The parent compound with a simpler structure.

    2-Mercaptobenzimidazole: Contains a thiol group instead of the thione group.

Uniqueness

1,3-Bis[[cyclohexyl(methyl)amino]methyl]benzimidazole-2-thione is unique due to the presence of cyclohexyl and methylamino groups, which enhance its chemical stability and biological activity. These groups also provide additional sites for chemical modification, making it a versatile compound for various applications .

Properties

IUPAC Name

1,3-bis[[cyclohexyl(methyl)amino]methyl]benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N4S/c1-24(19-11-5-3-6-12-19)17-26-21-15-9-10-16-22(21)27(23(26)28)18-25(2)20-13-7-4-8-14-20/h9-10,15-16,19-20H,3-8,11-14,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLJWNBJNYIMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CN1C2=CC=CC=C2N(C1=S)CN(C)C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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